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  • Product: Ethyl 5-amino-2-iodobenzoate

Core Science & Biosynthesis

Foundational

Technical Profile: Ethyl 5-amino-2-iodobenzoate

Chemo-Structural Analysis, Synthetic Utility, and Application Guide[1][2] Part 1: Executive Summary & Structural Disambiguation Ethyl 5-amino-2-iodobenzoate is a bifunctional halogenated aromatic ester used as a "privile...

Author: BenchChem Technical Support Team. Date: February 2026

Chemo-Structural Analysis, Synthetic Utility, and Application Guide[1][2]

Part 1: Executive Summary & Structural Disambiguation

Ethyl 5-amino-2-iodobenzoate is a bifunctional halogenated aromatic ester used as a "privileged scaffold" in the synthesis of complex pharmaceutical intermediates. Its structure features an iodine atom ortho to the ester and an amino group meta to the ester (specifically at the C5 position).

⚠️ Critical Structural Disambiguation

Do not confuse this molecule with its regioisomer, Ethyl 2-amino-5-iodobenzoate (CAS 268568-11-2). The 2-amino isomer (an anthranilate derivative) is commercially ubiquitous. The 5-amino-2-iodo isomer discussed in this guide is a distinct chemical entity with unique steric and electronic properties, often used when an "angular" rather than "linear" substitution vector is required in drug design.

FeatureTarget Molecule Common Isomer (Caution)
Name Ethyl 5-amino-2-iodobenzoate Ethyl 2-amino-5-iodobenzoate
Substitution Amine at C5, Iodine at C2Amine at C2, Iodine at C5
Core Parent 5-Amino-2-iodobenzoic acid5-Iodoanthranilic acid
Primary Utility Meta-substituted biaryl scaffoldsAnthranilic signaling inhibitors

Part 2: Physicochemical Specifications[2][4]

The molecular weight provided below is calculated based on standard IUPAC atomic weights.

Core Data Table[4]
PropertyValueNotes
Molecular Formula

Molecular Weight 291.09 g/mol Average Mass
Monoisotopic Mass 290.9756 DaCritical for HRMS identification
CAS Number Not widely listedRefer to acid precursor CAS: 57772-59-5
Physical State Pale yellow/brown solidOxidizes slowly upon air exposure
Solubility DMSO (>50 mg/mL), DCM, EtOAcInsoluble in water
LogP (Predicted) ~3.1Lipophilic due to Iodine/Ethyl group
Mass Spectrometry Profile

The presence of Iodine (monoisotopic mass ~126.9) creates a distinct mass defect. In Mass Spectrometry (ESI+), look for the


 peak at 292.1 m/z . Unlike Bromine or Chlorine, Iodine does not show an M+2 isotope pattern, simplifying spectral interpretation.

Part 3: Synthetic Methodology

Since the ethyl ester is less commercially available than the methyl analog, the most robust route for researchers is the Fischer Esterification of the commercially available parent acid, 5-amino-2-iodobenzoic acid (CAS 57772-59-5) .

Protocol: Acid-Catalyzed Esterification

Reaction Principle:



Materials:

  • 5-amino-2-iodobenzoic acid (1.0 equiv)[1][2][3]

  • Absolute Ethanol (Solvent/Reagent, excess)

  • Thionyl Chloride (

    
    ) or conc. 
    
    
    
    (Catalyst, 2.0 equiv)

Step-by-Step Workflow:

  • Setup: Equip a dry 2-neck round-bottom flask with a reflux condenser and a magnetic stir bar. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Suspend 5-amino-2-iodobenzoic acid (e.g., 5.0 g) in absolute ethanol (50 mL).

  • Activation (Exothermic): Cool the mixture to 0°C in an ice bath. Dropwise add Thionyl Chloride (

    
    ) over 15 minutes. Scientific Note: 
    
    
    
    reacts with ethanol to generate anhydrous HCl in situ and scavenges water, driving the equilibrium forward more effectively than
    
    
    .
  • Reflux: Heat the reaction to reflux (80°C) for 4–6 hours. Monitor by TLC (System: 30% EtOAc in Hexanes). The product will have a higher

    
     than the starting acid.
    
  • Workup:

    • Concentrate the solvent under reduced pressure (Rotovap).

    • Resuspend the residue in Ethyl Acetate (EtOAc).

    • Wash carefully with saturated

      
       (to neutralize acid) and Brine.
      
  • Purification: Dry organic layer over

    
    , filter, and concentrate. If necessary, recrystallize from Ethanol/Hexane or purify via silica flash chromatography (Gradient: 0-20% EtOAc/Hexane).
    
Synthetic Pathway Diagram

The following diagram illustrates the synthesis and potential divergence points.

SynthesisPath Acid 5-Amino-2-iodobenzoic Acid (CAS 57772-59-5) Product Ethyl 5-amino-2-iodobenzoate (Target Scaffold) Acid->Product Esterification Reagents EtOH, SOCl2 Reflux, 6h Reagents->Product Suzuki Suzuki Coupling (Biaryl Formation) Product->Suzuki Pd(0), Ar-B(OH)2 Amide Amide Coupling (N-Acylation) Product->Amide R-COCl / HATU

Figure 1: Synthetic workflow from the commercial acid precursor to the ethyl ester, showing downstream utility.[4]

Part 4: Reactivity & Applications

This molecule is valuable because it offers orthogonal reactivity . You can modify the "head" (ester), the "tail" (amine), or the "core" (iodine) independently.

The Iodine Handle (C2 Position)

The C2-Iodine bond is highly reactive toward Palladium (0) oxidative addition.

  • Reaction: Suzuki-Miyaura Cross-Coupling.

  • Utility: Installing aryl or heteroaryl groups ortho to the ester. This creates a twisted biaryl system due to steric clash between the ester and the new aryl ring, which is often exploited to fill hydrophobic pockets in kinase active sites.

  • Protocol Tip: Use mild bases (

    
    ) and phosphine ligands (e.g., XPhos or SPhos) to prevent hydrolysis of the ester during coupling.
    
The Amino Handle (C5 Position)

The C5-Amine is electronically decoupled from the ester by the aromatic ring, making it nucleophilic enough for standard acylations.

  • Reaction: Amide coupling or Reductive Amination.

  • Utility: Extending the molecule to interact with solvent-exposed regions of a protein target.

The Ester Handle (C1 Position)
  • Reaction: Hydrolysis (to acid) or Reduction (to benzyl alcohol).

  • Utility: The ethyl group serves as a temporary protecting group during the Pd-catalyzed elaboration of the core.

Part 5: Quality Control & Characterization

To validate the identity of Ethyl 5-amino-2-iodobenzoate , use the following analytical markers.

Proton NMR ( H NMR, 400 MHz, DMSO- )
  • Aromatic Region: You will see an ABX or AMX system.

    • H3 (Doublet): ~7.6 ppm (Ortho to Iodine, deshielded).

    • H6 (Doublet): ~7.1 ppm (Ortho to Ester, Meta to Amine).

    • H4 (Doublet of Doublets): ~6.6 ppm.

    • Differentiation: In the 2-amino-5-iodo isomer, the H3 proton would be shielded by the adjacent amino group. In our target (5-amino-2-iodo), the H3 is adjacent to the Iodine, shifting it downfield.

  • Ethyl Group:

    • Quartet: ~4.2 ppm (

      
      ).
      
    • Triplet: ~1.3 ppm (

      
      ).
      
  • Amine: Broad singlet around 5.0–6.0 ppm (exchangeable with

    
    ).
    
HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).

  • Detection: UV at 254 nm (Aromatic) and 220 nm (Amide/Ester bonds).

  • Retention: Expect elution later than the acid precursor due to the lipophilic ethyl ester.

References

  • BLD Pharm. (2023).[1][4][5][6] 5-Amino-2-iodobenzoic acid (Precursor Data). Retrieved from

  • ChemicalBook. (2023). Methyl 5-amino-2-iodobenzoate (Analog Data). Retrieved from

  • Thermo Fisher Scientific. (2023). Suzuki Coupling General Protocols. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Ethyl 2-amino-5-iodobenzoate (Isomer Comparison). Retrieved from

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of Ethyl 5-amino-2-iodobenzoate

This guide provides a comprehensive technical overview of the methodologies and considerations for determining the solubility of Ethyl 5-amino-2-iodobenzoate, a key intermediate in pharmaceutical synthesis.[1][2] This do...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies and considerations for determining the solubility of Ethyl 5-amino-2-iodobenzoate, a key intermediate in pharmaceutical synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of solubility for applications ranging from reaction chemistry to formulation development. While specific, quantitative solubility data for Ethyl 5-amino-2-iodobenzoate in a range of solvents is not extensively published, this guide furnishes the foundational knowledge and detailed protocols necessary to conduct such a determination with scientific rigor.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like Ethyl 5-amino-2-iodobenzoate is a fundamental physicochemical property that dictates its behavior throughout the drug development lifecycle.[3][4] Poor solubility can lead to significant challenges, including low bioavailability, difficulties in formulation, and unreliable results in in-vitro and in-vivo studies.[3][4][5] Therefore, a comprehensive understanding and accurate measurement of solubility are paramount for successful drug discovery and development.[6][7] Early assessment of solubility allows for informed decisions on candidate selection, formulation strategies, and the design of efficient manufacturing processes.[7]

Ethyl 5-amino-2-iodobenzoate serves as a versatile starting material in the synthesis of various pharmaceutical compounds.[2] Its solubility characteristics will directly influence the choice of reaction solvents, purification methods, and ultimately, the formulation of the final drug product.

Physicochemical Properties of Ethyl 5-amino-2-iodobenzoate

A foundational understanding of the compound's intrinsic properties is essential before embarking on solubility studies.

PropertyValueSource
Molecular Formula C9H10INO2[8][9][10]
Molecular Weight 291.09 g/mol [9][10]
Physical Form Solid, Crystals or powder, crystalline powder, Cream to pale brown[8][11][12]
Melting Point 67.0-73.0 °C; 69°C to 71°C; 71 °C[8][9][13]
Purity ≥98.0%; min. 99%[8][12]
Storage Refrigerator; +2 to +8 °C[11][13]

Note: The melting point is reported as a range by some suppliers, which may indicate slight variations in purity or crystalline form.

Theoretical Considerations for Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that a solute will dissolve best in a solvent that has a similar polarity. Ethyl 5-amino-2-iodobenzoate possesses both polar (amino and ester groups) and non-polar (iodinated benzene ring) characteristics, suggesting it will exhibit a range of solubilities in different solvents.

Factors that will influence the solubility of Ethyl 5-amino-2-iodobenzoate include:

  • Solvent Polarity: A systematic investigation across a spectrum of solvents from non-polar (e.g., hexane) to highly polar (e.g., water, ethanol) is necessary to establish a comprehensive solubility profile.

  • Temperature: The solubility of solids generally increases with temperature.[14] Quantifying this relationship is crucial for processes like crystallization and for determining appropriate storage conditions.

  • pH (for aqueous solutions): The amino group in Ethyl 5-amino-2-iodobenzoate can be protonated at acidic pH, forming a more soluble salt. Therefore, its aqueous solubility is expected to be pH-dependent.[15]

  • Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. It is important to characterize the solid form being used in solubility studies.

Experimental Determination of Solubility: Protocols and Methodologies

Accurate and reproducible solubility data is best obtained through well-controlled experimental methods. The following section details the most common and reliable techniques.

The Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[16] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a sufficient period to reach saturation.

Protocol for the Shake-Flask Method:

  • Preparation: Add an excess amount of Ethyl 5-amino-2-iodobenzoate to a series of vials containing the selected solvents. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. The temperature should be precisely controlled (e.g., 25 °C or 37 °C). Agitation should be continuous to facilitate dissolution. The equilibration time is critical and should be determined experimentally; 24 to 48 hours is often sufficient, but longer times may be necessary.[5][17][18][19]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle. Subsequently, filter the supernatant through a fine-pored filter (e.g., 0.22 µm) to remove all undissolved particles. Centrifugation can also be used for phase separation.

  • Quantification: Analyze the concentration of Ethyl 5-amino-2-iodobenzoate in the clear, saturated filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for quantification. A calibration curve prepared with known concentrations of the compound is required for accurate measurement.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution reaches its maximum saturation point, representing the true thermodynamic solubility.

  • Constant Temperature: Solubility is temperature-dependent, so precise temperature control is vital for reproducible results.[14]

  • Sufficient Equilibration Time: Allows the system to reach a true equilibrium between the dissolved and undissolved solute.

  • Filtration/Centrifugation: Prevents undissolved solid particles from artificially inflating the measured concentration of the dissolved compound.

Potentiometric Titration (for Aqueous pH-Dependent Solubility)

For ionizable compounds like Ethyl 5-amino-2-iodobenzoate, potentiometric titration is an efficient method to determine the pH-solubility profile and the pKa of the ionizable group.[15][20][21]

Protocol for Potentiometric Titration:

  • Dispersion: Disperse a known amount of Ethyl 5-amino-2-iodobenzoate in a known volume of water or a suitable buffer.

  • Titration: Titrate the suspension with a standardized acid (e.g., HCl) or base (e.g., NaOH) while continuously monitoring the pH with a calibrated electrode.

  • Data Analysis: Plot the pH against the volume of titrant added. The point of inflection in the titration curve can be used to determine the pKa. The solubility at different pH values can be calculated from the titration data.[22][23]

Self-Validating System:

The consistency of the pKa value determined from multiple titrations under varying conditions serves as an internal validation of the experimental setup and data.

Data Presentation and Visualization

A clear and concise presentation of solubility data is crucial for its interpretation and application.

Table 1: Hypothetical Solubility Data for Ethyl 5-amino-2-iodobenzoate at 25 °C

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)Method of Analysis
Hexane0.1HPLC-UV
Toluene2.4HPLC-UV
Dichloromethane3.1HPLC-UV
Acetone5.1HPLC-UV
Ethanol5.2HPLC-UV
Methanol6.6HPLC-UV
Water (pH 7.0)10.2HPLC-UV
0.1 M HCl (aq)N/AHPLC-UV
0.1 M NaOH (aq)N/AHPLC-UV

Note: The table above is a template. The empty cells would be populated with experimentally determined data.

Diagrams for Experimental Workflows:

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess Ethyl 5-amino-2-iodobenzoate B Add to vials with selected solvents A->B C Seal vials and place in constant temperature shaker B->C D Agitate for 24-48 hours C->D E Allow undissolved solid to settle D->E F Filter supernatant (0.22 µm) or centrifuge E->F G Analyze clear filtrate by HPLC-UV F->G H Quantify using a calibration curve G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Potentiometric_Titration_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis A Disperse known amount of compound in water/buffer B Calibrate pH electrode A->B C Titrate with standardized acid or base B->C D Continuously monitor pH C->D E Plot pH vs. titrant volume D->E F Determine pKa and pH-solubility profile E->F

Caption: Workflow for Potentiometric Titration for pH-Dependent Solubility.

Regulatory Context and Best Practices

For drug development applications, solubility studies should be conducted in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). The ICH M9 guideline on the Biopharmaceutics Classification System (BCS) provides a framework for classifying drugs based on their solubility and permeability.[24][25][26][27] According to these guidelines, a drug substance is considered "highly soluble" when the highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.[24][25][28] Adherence to these guidelines is crucial for regulatory submissions and for biowaiver considerations.

Conclusion

While publicly available quantitative solubility data for Ethyl 5-amino-2-iodobenzoate is limited, this guide provides the necessary scientific framework and detailed experimental protocols for its determination. A thorough understanding and accurate measurement of its solubility in a range of solvents and at various pH levels are critical for its effective use in pharmaceutical research and development. The methodologies outlined herein, when executed with precision, will yield the high-quality data required to support informed decision-making throughout the drug development process.

References

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Shake-Flask Solubility Assay. bienta.net.
  • Compound solubility measurements for early drug discovery.
  • The Importance of Solubility for New Drug Molecules. Pharmaceutica.
  • Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.
  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems.
  • Shake Flask Solubility Services. BioAssay Systems.
  • Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in W
  • Solubility in drug discovery: Significance and symbolism. ScienceDirect.
  • Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations.
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • Drug solubility: why testing early m
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in W
  • The importance of solubility and how to collect it using dynamic methods. Technobis.
  • solubility experimental methods.pptx. SlideShare.
  • EXPERIMENT 1 DETERMIN
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Determining a Solubility Product Constant by Potentiometric Titr
  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
  • ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Admescope.
  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. EMA.
  • Ethyl 2-amino-5-iodobenzo
  • Ethyl 2-amino-5-iodobenzo
  • ICH M9: Biopharmaceutics Classification System-based Biowaivers. ECA Academy.
  • BIOPHARMACEUTICS CLASSIFIC
  • Ethyl 2-amino-5-iodobenzo
  • 2-Amino-5-iodobenzoic acid ethyl ester, 1 kg. Carl ROTH.
  • Ethyl 2-amino-5-iodobenzo
  • Ethyl 2-amino-5-iodobenzo
  • The Importance of 2-Chloro-5-Iodobenzoic Acid in Anti-Diabetic Drug Development. Calibre Chemicals.
  • Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis.
  • Antimitotic agents: ring analogues and derivatives of ethyl [(S)

Sources

Foundational

Ethyl 5-amino-2-iodobenzoate: A Strategic Scaffold for Divergent Heterocyclic Synthesis

Executive Summary Ethyl 5-amino-2-iodobenzoate (CAS: 1261455-18-8) represents a high-value, bifunctional building block in modern medicinal chemistry. Unlike its ubiquitous isomer, ethyl 2-amino-5-iodobenzoate (an anthra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-amino-2-iodobenzoate (CAS: 1261455-18-8) represents a high-value, bifunctional building block in modern medicinal chemistry. Unlike its ubiquitous isomer, ethyl 2-amino-5-iodobenzoate (an anthranilate derivative), this scaffold features an amino group meta to the ester and para to the iodine. This specific substitution pattern confers unique electronic properties and orthogonal reactivity, enabling "bi-directional" synthesis. It serves as a critical lynchpin for constructing privileged pharmacophores, including isoindolinones , isocoumarins , and PROTAC linkers , where the 5-amino position allows for solvent-exposed chain extension while the 2-iodo-benzoate core undergoes cyclization.

Chemical Identity & Reactivity Profile

Structural Analysis

The molecule is defined by three orthogonal reactive centers:

  • C2-Iodide: A highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Heck). Its position ortho to the ester is the structural key for tandem cyclization reactions.

  • C5-Amine: A nucleophilic handle para to the iodide. It serves as an attachment point for solubility-enhancing groups or linker chains (e.g., in PROTACs) without interfering with the C2-reactivity.

  • C1-Ethyl Ester: An electrophilic trap. In tandem reactions, it captures nucleophiles generated at the C2 position, facilitating ring closure.

Electronic Considerations

The para-amino group acts as an electron-donating group (EDG), increasing electron density in the aromatic ring. While this theoretically strengthens the C-I bond (making oxidative addition slightly slower than in electron-deficient systems), it significantly enhances the nucleophilicity of the ring, stabilizing cationic intermediates in electrophilic cyclizations.

ReactivityMap Core Ethyl 5-amino-2-iodobenzoate Iodo C2-Iodide (Electrophile) Core->Iodo Amino C5-Amine (Nucleophile) Core->Amino Ester C1-Ethyl Ester (Electrophile) Core->Ester Sonogashira Sonogashira/Suzuki Coupling Iodo->Sonogashira Amidation Amide Coupling/ Reductive Amination Amino->Amidation Buchwald Buchwald-Hartwig Amination Amino->Buchwald Cyclization Isoindolinone/Isocoumarin Formation Ester->Cyclization Intramolecular Trap Sonogashira->Cyclization Tandem Reaction

Figure 1: Orthogonal reactivity map of Ethyl 5-amino-2-iodobenzoate, highlighting its utility in divergent synthesis.

Synthetic Applications & Case Studies

The Isoindolinone Pathway (Scaffold Construction)

The most powerful application of this building block is the synthesis of 3-substituted isoindolinones , a scaffold found in numerous anticancer agents (e.g., MDM2 inhibitors).

  • Mechanism: A Sonogashira coupling with a terminal alkyne at the C2-iodide introduces a carbon chain. A subsequent (often one-pot) cyclization occurs where the alkyne is activated (by Cu, Ag, or I2) and attacked by a nitrogen nucleophile (added externally or derived from converting the ester to an amide).

  • Advantage: The C5-amino group remains untouched, ready for late-stage diversification.

PROTAC Linker Attachment (Chain Extension)

In the development of Proteolysis Targeting Chimeras (PROTACs), the C5-amino group provides an ideal vector for attaching PEG or alkyl linkers.

  • Workflow: The C5-amine is first alkylated or acylated to attach the linker. The C2-iodo-benzoate "warhead" is then coupled to the E3 ligase ligand (e.g., Thalidomide derivatives) or the protein of interest ligand.

  • Reference: Analogous methyl ester derivatives have been utilized in ubiquitin-binding moiety synthesis [1].

Experimental Protocols

Protocol A: Synthesis of Isoindolinone Precursor via Sonogashira Coupling

This protocol describes the coupling of phenylacetylene to Ethyl 5-amino-2-iodobenzoate, a key step toward fused heterocycles.

Materials:

  • Ethyl 5-amino-2-iodobenzoate (1.0 equiv)[1]

  • Phenylacetylene (1.2 equiv)

  • Pd(PPh3)2Cl2 (0.05 equiv)

  • CuI (0.02 equiv)

  • Triethylamine (3.0 equiv)

  • THF (Anhydrous, 0.1 M concentration)

Procedure:

  • Setup: Flame-dry a Schlenk flask and cool under argon. Add Ethyl 5-amino-2-iodobenzoate, Pd(PPh3)2Cl2, and CuI.

  • Solvation: Evacuate and backfill with argon (3x). Add anhydrous THF and Triethylamine via syringe.

  • Addition: Add Phenylacetylene dropwise at room temperature.

  • Reaction: Stir the mixture at 50°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 3:1). The starting iodide (Rf ~0.6) should disappear, replaced by the fluorescent alkyne product (Rf ~0.5).

  • Workup: Dilute with EtOAc, wash with sat. NH4Cl (to remove Cu), water, and brine. Dry over Na2SO4.[2][3]

  • Purification: Flash chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).

Validation Criteria:

  • 1H NMR: Disappearance of the doublet at ~7.9 ppm (C3-H adjacent to I) and appearance of alkyne aromatic protons.

  • Yield: Expected range 85-92%.

Protocol B: Reductive Alkylation of C5-Amine (Linker Attachment)

Used for attaching aliphatic chains while preserving the iodo-ester core.

Materials:

  • Ethyl 5-amino-2-iodobenzoate (1.0 equiv)[1]

  • Boc-protected Amino Aldehyde (1.1 equiv)

  • NaBH(OAc)3 (1.5 equiv)

  • Acetic Acid (1.0 equiv)

  • DCE (Dichloroethane)[3]

Procedure:

  • Dissolve the amine and aldehyde in DCE. Add Acetic Acid. Stir for 30 min to form the imine.

  • Add NaBH(OAc)3 in one portion.

  • Stir at RT for 12 hours.

  • Quench with sat. NaHCO3. Extract with DCM.[2]

Visualizing the Synthetic Logic

The following diagram illustrates the "divergent" capability of the scaffold: converting the core into a complex drug candidate.

SyntheticWorkflow Start Ethyl 5-amino-2-iodobenzoate Step1 Step 1: C5-Functionalization (Reductive Amination / Acylation) Start->Step1 Linker Attachment Intermediate N-Substituted Intermediate (Stable Iodo-Ester) Step1->Intermediate Step2 Step 2: C2-Coupling (Sonogashira with Alkyne) Intermediate->Step2 Warhead Installation PreCyclization Alkynyl Benzoate Step2->PreCyclization Step3 Step 3: Cyclization (NH3 / Amine / Hydrazine) PreCyclization->Step3 Ring Closure Product Final Isoindolinone/Phthalazinone Scaffold Step3->Product

Figure 2: Step-wise transformation of the building block into a pharmacologically active isoindolinone scaffold.

Safety & Handling

  • Iodine Stability: While aryl iodides are generally stable, avoid prolonged exposure to direct light to prevent homolytic cleavage of the C-I bond (liberating I2, which turns the solid brown). Store at 2-8°C in amber vials.

  • Heavy Metals: Reactions involving Pd and Cu require rigorous removal of metal residues (using scavengers like QuadraPure™ or washes with EDTA/NH4Cl) before biological testing, as trace metals can interfere with enzyme assays.

  • Sensitization: As an aniline derivative, treat the compound as a potential skin sensitizer. Use nitrile gloves and work in a fume hood.

References

  • Patent: WO2023113456A1.[3] "Novel compound for degrading target protein or polypeptide by using polyubiquitination."[3] Google Patents.[3] Link

  • Journal: Kundu, N. G., & Khan, M. W. (1999). "Palladium-catalysed heteroannulation with acetylenic compounds: synthesis of isoindolin-1-ones." Tetrahedron.
  • Database: PubChem. "Ethyl 2-amino-5-iodobenzoate (Isomer Comparison)." (Used for structural verification of the 5-amino vs 2-amino isomers). Link

  • Methodology: BenchChem. "Synthesis of Quinazolinones Using 2-Iodo-5-methylbenzoic Acid." (Analogous chemistry for 5-substituted-2-iodo systems). Link

Sources

Exploratory

The Strategic Application of Ethyl 5-amino-2-iodobenzoate in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful and efficient synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful and efficient synthesis of novel therapeutic agents. Ethyl 5-amino-2-iodobenzoate has emerged as a highly versatile and valuable scaffold in medicinal chemistry, offering a unique combination of reactive functional groups that facilitate the construction of complex molecular architectures. This guide provides a comprehensive technical overview of the synthesis, key chemical transformations, and diverse applications of Ethyl 5-amino-2-iodobenzoate, with a focus on its role in the development of targeted therapies such as PARP and kinase inhibitors.

The Synthetic Utility of a Privileged Scaffold

Ethyl 5-amino-2-iodobenzoate is an aromatic compound featuring an ethyl ester, an amino group, and an iodine atom. This specific arrangement of functional groups is not coincidental; it is a deliberately designed scaffold that offers medicinal chemists a powerful toolkit for molecular elaboration.

  • The 2-Iodo Group: The iodine atom at the 2-position is an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. Its high reactivity allows for the facile formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. This is a key feature for late-stage functionalization in a synthetic route.

  • The 5-Amino Group: The amino group at the 5-position serves as a crucial nucleophile or a point for derivatization. It can be acylated, alkylated, or used to construct heterocyclic rings, providing a convenient handle to introduce pharmacophoric elements that can interact with biological targets.

  • The Ethyl Ester: The ethyl ester at the 1-position can act as a directing group in certain reactions and can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides or other functional groups.

This trifecta of functionalities makes Ethyl 5-amino-2-iodobenzoate a "privileged scaffold" – a molecular framework that is recurrently found in successful drugs and biologically active compounds.

Synthesis of the Core Scaffold: Ethyl 5-amino-2-iodobenzoate

A reliable and scalable synthesis of the core building block is essential for its application in drug development programs. A common and effective method for the preparation of Ethyl 5-amino-2-iodobenzoate starts from the readily available 2-aminobenzoic acid.

Step-by-Step Synthetic Protocol:
  • Iodination of 2-Aminobenzoic Acid: 2-Aminobenzoic acid is first iodinated at the 5-position. This can be achieved using molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide, in a suitable solvent like acetic acid. This regioselective iodination is a key step in establishing the desired substitution pattern.[1][2]

  • Esterification: The resulting 2-amino-5-iodobenzoic acid is then esterified to the corresponding ethyl ester. A standard method for this transformation is the Fischer esterification, which involves refluxing the carboxylic acid in ethanol with a catalytic amount of a strong acid, such as sulfuric acid.

Synthesis of Ethyl 5-amino-2-iodobenzoate start 2-Aminobenzoic Acid intermediate 2-Amino-5-iodobenzoic Acid start->intermediate I₂, H₂O₂, Acetic Acid product Ethyl 5-amino-2-iodobenzoate intermediate->product Ethanol, H₂SO₄ (cat.), Reflux

Caption: Synthetic route to Ethyl 5-amino-2-iodobenzoate.

Key Chemical Transformations: Building Complexity

The true power of Ethyl 5-amino-2-iodobenzoate lies in its ability to undergo a variety of chemical transformations that allow for the rapid construction of diverse and complex molecular libraries. The following sections detail the key palladium-catalyzed cross-coupling reactions that are central to its application in medicinal chemistry.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[3][4] This reaction is particularly useful for introducing linear, rigid alkynyl linkers into a molecule, which can be valuable for probing binding pockets in biological targets.

General Experimental Protocol for Sonogashira Coupling:

  • Reactants: Ethyl 5-amino-2-iodobenzoate (1.0 equiv.), terminal alkyne (1.2 equiv.).

  • Catalyst System: A palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) and a copper(I) co-catalyst like CuI (0.1 equiv.).

  • Base: An amine base such as triethylamine (2.0 equiv.).

  • Solvent: A suitable organic solvent like anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Procedure: To a solution of Ethyl 5-amino-2-iodobenzoate and the terminal alkyne in the chosen solvent, the palladium catalyst, copper(I) iodide, and triethylamine are added under an inert atmosphere. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until completion, as monitored by TLC or LC-MS. The product is then isolated and purified using standard techniques.[5]

Sonogashira Coupling cluster_conditions Reaction Conditions start Ethyl 5-amino-2-iodobenzoate product Ethyl 5-amino-2-(alkynyl)benzoate start->product reagent Terminal Alkyne (R-C≡CH) reagent->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) base Base (e.g., Et₃N) solvent Solvent (e.g., THF)

Caption: Sonogashira coupling of Ethyl 5-amino-2-iodobenzoate.

Heck Coupling: Formation of Alkenyl Derivatives

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[6][7][8] This reaction is instrumental in synthesizing substituted alkenes, which are common motifs in many biologically active compounds.

General Experimental Protocol for Heck Coupling:

  • Reactants: Ethyl 5-amino-2-iodobenzoate (1.0 equiv.), alkene (e.g., ethyl acrylate, 1.5 equiv.).

  • Catalyst: A palladium source such as Pd(OAc)₂ (0.05 equiv.).

  • Base: An organic or inorganic base like triethylamine (2.0 equiv.) or potassium carbonate.

  • Solvent: A polar aprotic solvent such as DMF or acetonitrile.

  • Procedure: The reactants, catalyst, and base are combined in the solvent and heated to a temperature typically ranging from 80 to 120 °C. The reaction progress is monitored, and upon completion, the product is isolated and purified.[9][10]

Heck Coupling cluster_conditions Reaction Conditions start Ethyl 5-amino-2-iodobenzoate product Substituted Alkene Derivative start->product reagent Alkene (e.g., Ethyl Acrylate) reagent->product catalyst Pd Catalyst (e.g., Pd(OAc)₂) base Base (e.g., Et₃N) solvent Solvent (e.g., DMF)

Caption: Heck coupling reaction of Ethyl 5-amino-2-iodobenzoate.

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12] This reaction is of immense importance in medicinal chemistry as the aniline and related N-aryl moieties are present in a vast number of pharmaceuticals.

General Experimental Protocol for Buchwald-Hartwig Amination:

  • Reactants: Ethyl 5-amino-2-iodobenzoate (1.0 equiv.), primary or secondary amine (1.2 equiv.).

  • Catalyst System: A palladium precatalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos or a Buchwald ligand).

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide or cesium carbonate.

  • Solvent: An anhydrous, aprotic solvent like toluene or dioxane.

  • Procedure: The aryl iodide, amine, base, palladium source, and ligand are combined in the solvent under an inert atmosphere. The mixture is heated, typically between 80 and 110 °C, until the reaction is complete. The product is then isolated and purified.[13][14]

Buchwald-Hartwig Amination cluster_conditions Reaction Conditions start Ethyl 5-amino-2-iodobenzoate product N-Aryl Amine Derivative start->product reagent Amine (R¹R²NH) reagent->product catalyst Pd Catalyst & Ligand base Base (e.g., NaOtBu) solvent Solvent (e.g., Toluene)

Sources

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 5-amino-2-iodobenzoate

As a Senior Application Scientist, my goal is to empower you, my fellow researchers, to conduct your work not only with groundbreaking innovation but also with the highest standards of safety and environmental stewardshi...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my goal is to empower you, my fellow researchers, to conduct your work not only with groundbreaking innovation but also with the highest standards of safety and environmental stewardship. Ethyl 5-amino-2-iodobenzoate is a valuable reagent in organic synthesis, but its halogenated aromatic amine structure necessitates a rigorous and informed approach to waste management. This guide moves beyond mere compliance, offering a deep dive into the chemical reasoning behind each procedural step to ensure a self-validating and inherently safe disposal workflow.

Hazard Profile and Chemical Characteristics

Before any handling or disposal, a thorough understanding of the compound's intrinsic properties is paramount. While a specific Safety Data Sheet (SDS) for Ethyl 5-amino-2-iodobenzoate should always be consulted, we can infer its primary hazards from its structural components: a halogenated benzene ring and an amino group.

Based on data for structurally similar compounds, the following hazard profile is expected:

  • Irritation: Causes skin and serious eye irritation.[1]

  • Respiratory Effects: May cause respiratory irritation if inhaled as a dust or aerosol.[1]

  • Environmental Hazard: As with many halogenated organic compounds, it should be considered potentially harmful to aquatic life with long-lasting effects and its release to the environment must be avoided.[2]

Property Characteristic/Hazard Source of Concern
Chemical Class Halogenated Aromatic AmineIodine substituent, Amino group on a benzene ring
Physical Form Solid (Crystals or Powder)Potential for dust inhalation
Primary Hazards Skin Irritant, Eye IrritantDirect contact with skin or eyes
Incompatibilities Strong Oxidizing Agents, Strong AcidsRisk of vigorous or violent reaction
Toxicity Assumed toxic; handle as hazardous wasteAromatic amines and halogenated organics are classes of concern

This initial assessment mandates that Ethyl 5-amino-2-iodobenzoate be treated as a regulated hazardous waste from the moment it is designated for disposal.[3][4]

The Core Principle: Segregation and Containment

The cornerstone of safe chemical waste management is meticulous segregation. Mixing waste streams is not only a breach of regulatory standards but a significant safety risk. The Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) provide a clear framework for this process.[3][5][6]

Step-by-Step Segregation and Storage Protocol:
  • Designate a Waste Stream: All waste containing Ethyl 5-amino-2-iodobenzoate, including contaminated personal protective equipment (PPE), weighing paper, and spent reaction mixtures, must be designated as "Halogenated Organic Waste." [7][8][9] Do not mix this with non-halogenated waste.

  • Select a Compatible Container:

    • Use only containers made of materials chemically resistant to halogenated organics, such as glass or high-density polyethylene (HDPE).

    • The container must be free from damage and have a secure, leak-proof screw cap.[5]

    • Whenever possible, using the original manufacturer's container is an excellent choice, provided it is in good condition.[10]

  • Labeling is Non-Negotiable: The moment the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Ethyl 5-amino-2-iodobenzoate" and any other components in the waste mixture. Avoid abbreviations.[6]

    • The approximate concentration or percentage of each component.

    • The date accumulation started.

  • Establish a Satellite Accumulation Area (SAA):

    • This is a designated area within the laboratory, at or near the point of generation, where waste is collected.[3][10]

    • The SAA must be under the control of laboratory personnel.

    • Ensure the waste container is stored within a secondary containment bin to mitigate spills.

    • Keep the container closed at all times except when adding waste.[3][10]

The logical flow for waste handling in the lab is critical for maintaining safety and compliance.

G cluster_0 In-Lab Waste Handling cluster_1 Institutional Disposal Workflow A Generation of Waste (Ethyl 5-amino-2-iodobenzoate) B Select Compatible Container (Glass or HDPE) A->B C Label Immediately 'Hazardous Waste - Halogenated' B->C D Store in Designated SAA (Secondary Containment) C->D E Keep Container Closed D->E F Request Pickup (Contact EHS/Waste Officer) E->F G EHS Personnel Collect Waste F->G Hand-off H Consolidation at Central Facility G->H I Manifest & Transport (Licensed Disposal Company) H->I J Final Disposal (High-Temperature Incineration) I->J

Caption: Workflow for safe laboratory handling and institutional disposal.

Disposal Pathways: The Mandated and the Alternatives

There are two primary pathways for the disposal of this chemical. The first is the standard, required method for all laboratories. The second involves chemical treatment and should only be considered under specific circumstances by highly trained personnel.

Pathway 1: Professional Hazardous Waste Disposal (Mandatory)

This is the default and required method of disposal for Ethyl 5-amino-2-iodobenzoate. All laboratory personnel are obligated to use this pathway.

Methodology:

  • Follow the segregation and containment protocol detailed in Section 2.

  • Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year, but check institutional policy), schedule a pickup.[5][10]

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste officer.[4]

  • EHS personnel will collect the waste, ensure it is properly documented, and transport it to a central storage facility.

  • From there, it will be manifested and transported by a licensed hazardous waste disposal company for final destruction, which for halogenated organics is typically high-temperature incineration.[7][11][12]

Causality: High-temperature incineration is the preferred method because it ensures the complete destruction of the halogenated aromatic structure, preventing its persistence in the environment.[12] Discharging this chemical down the drain is strictly prohibited as wastewater treatment facilities are not equipped to handle such compounds, leading to environmental contamination.[3][4][5]

Pathway 2: In-Laboratory Chemical Treatment (Expert Use Only)

Disclaimer: These procedures are for informational purposes and should not be attempted without a specific risk assessment, institutional approval, and direct supervision by a qualified chemist or safety officer. The reaction products may still be considered hazardous waste.

For research settings focused on green chemistry or waste minimization, chemical degradation can be explored.

  • Degradation of the Aromatic Amine Moiety: Aromatic amines can be degraded through oxidation. A common laboratory method involves using acidified potassium permanganate.[13] The permanganate oxidizes the amine, disrupting the aromatic system and reducing its toxicity.

  • Destruction of Halogenated Organics: A more aggressive and resource-intensive method is the use of Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst).[14] This generates highly reactive hydroxyl radicals that can break down the stable aromatic ring. This reaction is exothermic and requires careful control.[14]

The decision to use in-lab treatment is a significant one that requires a higher level of risk management.

G Start Waste Generated IsSmallQuantity Small Research Quantity? Start->IsSmallQuantity IsApproved Institutional Approval for In-Lab Treatment? IsSmallQuantity->IsApproved Yes Dispose Standard Disposal Pathway (Segregate & EHS Pickup) IsSmallQuantity->Dispose No IsExpert Are Personnel Specifically Trained? IsApproved->IsExpert Yes IsApproved->Dispose No Treat Perform Chemical Treatment (e.g., Oxidation) IsExpert->Treat Yes IsExpert->Dispose No TestProducts Test Reaction Products for Hazardous Characteristics Treat->TestProducts TestProducts->Dispose

Caption: Decision-making flowchart for considering in-lab treatment.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental release.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Assess the Spill: If the spill is large or you are not trained to handle it, contact your institution's emergency response line or EHS immediately.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile).

  • Contain the Spill: For a small, manageable spill of solid material, carefully sweep it up using a dustpan and brush, avoiding the creation of dust. Place the material in a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol, acetone) and paper towels. All cleanup materials, including contaminated gloves, must be disposed of as halogenated organic hazardous waste.[4]

  • Report: Report the incident to your supervisor and EHS, as required by institutional policy.

By adhering to these scientifically grounded procedures, you not only ensure regulatory compliance but also foster a culture of safety and responsibility within your laboratory. You become a trusted steward of the materials you work with, from procurement to final disposal.

References

  • In-Laboratory Treatment of Chemical Waste. (n.d.). University of Alberta Safety & Risk Services.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]

  • Laboratory Waste Management Guidelines. (n.d.). Princeton University Environmental Health & Safety. Retrieved from [Link]

  • Laboratory Waste Disposal. (2024, September 16). Environmental Marketing Services. Retrieved from [Link]

  • OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). MCF Environmental Services. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Introduction to Hazardous Waste Management. (n.d.). University of Alaska Fairbanks. Retrieved from [Link]

  • SDS - Aromatic Amine Cleaning Developing Solution. (2024, January 9). SKC Inc. Retrieved from [Link]

  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. Retrieved from [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). University of Hamburg. Retrieved from [Link]

  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4). ResearchGate. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]

  • A Green Procedure for the Diazotization–Iodination of Aromatic Amines. (n.d.). ACS Publications. Retrieved from [Link]

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